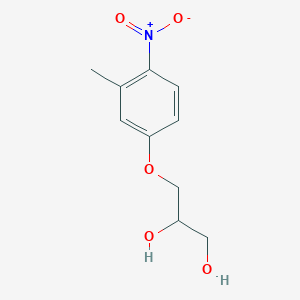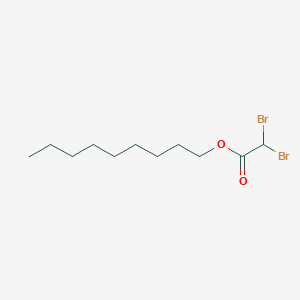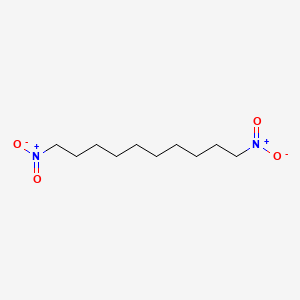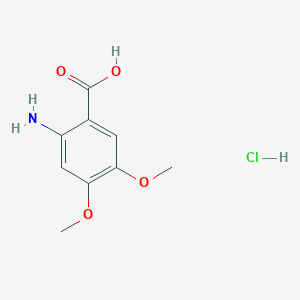![molecular formula C19H23N3O2 B14371530 1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one CAS No. 90095-25-3](/img/structure/B14371530.png)
1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one is a complex organic compound with the molecular formula C19H23N3O2 . It contains a phenoxazine core substituted with dimethylamino groups and a propanone side chain. This compound is known for its unique structural features and diverse applications in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one involves multiple steps, typically starting with the formation of the phenoxazine core. The dimethylamino groups are introduced through nucleophilic substitution reactions, and the propanone side chain is added via a condensation reaction . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The dimethylamino groups play a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one can be compared with other similar compounds, such as:
3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one: Similar in structure but with a naphthalene core instead of phenoxazine.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate: Contains a triazole ring and different functional groups. The uniqueness of this compound lies in its phenoxazine core and the specific arrangement of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90095-25-3 |
|---|---|
Molekularformel |
C19H23N3O2 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
1-[3,7-bis(dimethylamino)phenoxazin-10-yl]propan-1-one |
InChI |
InChI=1S/C19H23N3O2/c1-6-19(23)22-15-9-7-13(20(2)3)11-17(15)24-18-12-14(21(4)5)8-10-16(18)22/h7-12H,6H2,1-5H3 |
InChI-Schlüssel |
WGXYXWOXMVHQCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1C2=C(C=C(C=C2)N(C)C)OC3=C1C=CC(=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14371450.png)
![3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14371453.png)



![3,3'-[(1E)-3-Acetyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14371473.png)



![5-{[12-(Prop-2-ene-1-sulfinyl)dodecyl]oxy}-2,3-dihydro-1H-indene](/img/structure/B14371491.png)


![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate](/img/structure/B14371512.png)
